molecular formula C3H7N5O B15484786 1H-Tetrazole-1-ethanol, 5-amino- CAS No. 15284-29-4

1H-Tetrazole-1-ethanol, 5-amino-

Cat. No.: B15484786
CAS No.: 15284-29-4
M. Wt: 129.12 g/mol
InChI Key: MDLBOPYCJZSTMS-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Modern Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com Their importance is underscored by their prevalence in nature, forming the core of many essential biological molecules like nucleic acids, vitamins, and antibiotics. nih.govnih.gov In fact, an analysis of FDA-approved drugs revealed that approximately 59% of small-molecule pharmaceuticals incorporate a nitrogen heterocycle. msesupplies.comopenmedicinalchemistryjournal.com

The versatility of these compounds stems from several key characteristics:

Biological Activity: Many nitrogen heterocycles exhibit a wide range of pharmacological and agrochemical properties. numberanalytics.com

Chemical Reactivity: They can participate in various chemical reactions, including substitution, addition, and cycloaddition, making them valuable synthetic intermediates. numberanalytics.com

Structural Diversity: The ability to modify nitrogen heterocycles allows for the creation of a vast library of derivatives with distinct properties. numberanalytics.com

Intermolecular Interactions: The electron-rich nature of the nitrogen atom facilitates the formation of hydrogen bonds and other non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

These properties have led to their widespread use in pharmaceuticals, agrochemicals, polymers, dyes, and corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com

Overview of Tetrazole Chemistry and Derivatives

Tetrazoles are a specific class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. numberanalytics.comnih.gov First synthesized in the late 19th century, the field of tetrazole chemistry has grown significantly, driven by the unique properties of the tetrazole ring. numberanalytics.comnih.gov

Key features of tetrazoles include:

High Nitrogen Content: This contributes to their high energy content, making them suitable for applications in energetic materials like propellants and explosives. numberanalytics.comacs.org

Aromaticity and Stability: The tetrazole ring is aromatic, which imparts significant thermal stability and resistance to degradation. numberanalytics.com

Bioisosterism: The 5-substituted 1H-tetrazole group is often used as a bioisostere for the carboxylic acid functional group in drug design. acs.orgbeilstein-journals.org This substitution can lead to improved metabolic stability and other desirable physicochemical properties. nih.govacs.org 1,5-disubstituted tetrazoles can also act as bioisosteres for cis-amide bonds. acs.org

The synthesis of tetrazole derivatives has evolved from requiring harsh conditions to more efficient methods, including multicomponent reactions. numberanalytics.comacs.org The most common synthetic route involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. researchgate.netscielo.org.za

Specific Research Focus on 1H-Tetrazole-1-ethanol, 5-amino- and its Analogues

Within the broader family of tetrazoles, 1H-Tetrazole-1-ethanol, 5-amino- (CAS 15284-29-4) has garnered specific research attention. guidechem.com This particular molecule combines the features of the 5-aminotetrazole (B145819) core with a hydroxyethyl (B10761427) substituent at the N1 position of the tetrazole ring.

Key Structural Features and Properties:

PropertyValue
Molecular FormulaC₃H₇N₅O
Molecular Weight129.123 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Topological Polar Surface Area89.8 Ų
Rotatable Bond Count2

Data sourced from guidechem.com

The presence of the 5-amino group and the ethanol (B145695) substituent introduces additional functional handles for further chemical modification and potential intermolecular interactions. Research into this compound and its analogues is often driven by the desire to explore and enhance the known properties of the tetrazole scaffold. For instance, the synthesis of tetrazole analogues of amino acids has been a subject of study, with the aim of incorporating these structures into peptides. researchgate.net The development of novel synthetic routes to access such substituted tetrazoles remains an active area of research. beilstein-journals.orgresearchgate.net

The parent compound, 5-aminotetrazole, is a planar molecule with a high nitrogen content (80%) and has been investigated for use in gas-generating systems. wikipedia.org Its synthesis was first reported in 1892. wikipedia.org The nitration of 5-aminotetrazole has also been explored to create energetic materials. researchgate.net Furthermore, 5-aminotetrazole has been studied for its effects on the combustion characteristics of tear gas mixtures. mdpi.com

The exploration of analogues of 1H-Tetrazole-1-ethanol, 5-amino- often involves modifying the substituents on the tetrazole ring to fine-tune the molecule's properties for specific applications, such as in the development of new microtubule destabilizers for cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15284-29-4

Molecular Formula

C3H7N5O

Molecular Weight

129.12 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)ethanol

InChI

InChI=1S/C3H7N5O/c4-3-5-6-7-8(3)1-2-9/h9H,1-2H2,(H2,4,5,7)

InChI Key

MDLBOPYCJZSTMS-UHFFFAOYSA-N

Canonical SMILES

C(CO)N1C(=NN=N1)N

Origin of Product

United States

Synthetic Methodologies for 1h Tetrazole 1 Ethanol, 5 Amino and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing the 5-aminotetrazole (B145819) core and its derivatives have been well-documented, providing a foundational basis for more advanced techniques. These routes often involve cyclization, alkylation, or diazotization protocols.

Cyclization Reactions

The formation of the tetrazole ring is the cornerstone of synthesizing these compounds. Cyclization reactions, particularly those involving cyanamides and azides, are among the most fundamental and widely employed strategies.

The reaction of a cyanamide (B42294) with an azide (B81097) source is a direct and effective method for constructing the 5-aminotetrazole skeleton. This approach is rooted in the work of Arthur Hantzsch, who first correctly identified the structure of 5-aminotetrazole by reacting cyanamide with hydrazoic acid in 1901. wikipedia.org To avoid the hazards associated with handling highly toxic and explosive hydrazoic acid directly, modern procedures often generate it in situ or use safer azide salts. wikipedia.orgthieme-connect.com

The general mechanism involves the nucleophilic addition of the azide anion to the carbon atom of the cyano group, followed by intramolecular cyclization to form the tetrazole ring. The reaction can be performed with various azide salts, such as sodium azide, often in the presence of an acid reagent. google.com

Table 1: Examples of Catalysts and Conditions for Cyanamide Cyclization

Cyanamide SourceAzide SourceCatalyst/ReagentSolventYieldReference
CyanamideSodium AzideHydrochloric AcidWater73% wikipedia.org
Dicyandiamide (B1669379)Sodium AzideAcid Reagent (pKa 3-5)-- google.com
IsocyanidesSodium AzideK₂CO₃Toluene (B28343)Good organic-chemistry.org

This method's utility lies in its directness, starting from commercially available materials to build the core heterocyclic structure. nih.gov

The [3+2] cycloaddition reaction is a powerful and versatile method for synthesizing 5-substituted tetrazoles, including those with an amino group. nih.gov This reaction typically involves the combination of a nitrile (containing the R-C≡N group) and an azide (containing the N≡N⁺-N⁻ group) to form the five-membered tetrazole ring. thieme-connect.com When the nitrile is a cyanamide, the product is a 5-aminotetrazole derivative.

This synthetic strategy is widely applicable and can be promoted by various catalysts to improve efficiency and yield. nih.gov For instance, silica (B1680970) sulfuric acid has been demonstrated as an effective catalyst for the [3+2] cycloaddition of nitriles and sodium azide in DMF, affording a range of 5-substituted 1H-tetrazoles in high yields. nih.gov

The reaction between an α-azido-ω-isocyanide can also proceed via a [3+2] cycloaddition. In the presence of excess azide, the isocyanide can convert into a C-substituted tetrazole through a cycloaddition between the cyano group of an intermediate cyanamide and the azide anion. nih.gov

Alkylation of Pre-formed Tetrazole Derivatives

Once the 5-aminotetrazole core is formed, derivatives such as 1H-Tetrazole-1-ethanol, 5-amino- can be synthesized through N-alkylation. This method involves reacting 5-aminotetrazole or its salt with an appropriate alkylating agent. However, a significant challenge in this approach is controlling the regioselectivity of the alkylation.

The 5-aminotetrazole anion has two potential sites for alkylation: the N-1 and N-2 positions of the tetrazole ring, leading to a mixture of isomers. mdpi.comnanomedicine-rj.com The ratio of these N-1 and N-2 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. nanomedicine-rj.com For example, the alkylation of sodium 5-aminotetrazolate with various alkyl halides typically produces both 1,5- and 2,5-disubstituted tetrazoles. nanomedicine-rj.com

In one study, the synthesis of an N-glycidyl-5-aminotetrazole polymer was achieved by the nucleophilic substitution of 5-aminotetrazole heterocycles for chlorine atoms in a polymer backbone. mdpi.com Analysis of the resulting polymer confirmed the presence of both N-1 and N-2 isomers within the macromolecule. mdpi.com

Table 2: Regioisomers from Alkylation of 5-Aminotetrazole

Alkylating AgentBase/ConditionsProduct(s)ObservationsReference
Benzyl (B1604629) ChlorideK₂CO₃ / aq. alcohol1-Benzyl-5-aminotetrazole & 5-BenzylaminotetrazoleMixture of products formed acs.org
Poly-(epichlorohydrin)-butanediolDMF, 130 °CN-1 and N-2 substituted polymerTwo isomers identified by ¹³C NMR mdpi.com
Epoxy compounds, alkyl halidesBaseMixture of 1,5- and 2,5-disubstituted tetrazolesIsomer ratio affected by substituent electronegativity and size nanomedicine-rj.com

Diazotization and Reduction Protocols

An alternative and historically significant route to 5-aminotetrazole, first reported by Johannes Thiele in 1892, begins with aminoguanidine (B1677879). wikipedia.orgsciencemadness.org In this process, the amino group of aminoguanidine is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid). sciencemadness.orgsciencemadness.org The resulting highly reactive diazonium intermediate undergoes subsequent intramolecular cyclization upon heating to form the 5-aminotetrazole ring. wikipedia.orgsciencemadness.org A more efficient one-pot synthesis involves treating cyanamide with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized and cyclized. wikipedia.org

Diazotization is also a key reaction for the derivatization of 5-aminotetrazole itself. The exocyclic amino group can be diazotized to form a highly reactive tetrazole-diazonium salt. sciencemadness.org This intermediate serves as a precursor for a wide array of 5-substituted tetrazoles. For example, a Sandmeyer-type reaction can be used to replace the diazo group with a nitro group, yielding 5-nitrotetrazole, a precursor to important energetic materials. sciencemadness.orgresearchgate.netresearchgate.net

Advanced and Green Synthetic Approaches

Several advanced strategies have been applied to the synthesis of 5-aminotetrazole and its derivatives:

Catalyst-Free Cascade Reactions: A notable green method involves a catalyst-free, cascade protocol for synthesizing 5-aminotetrazoles from isonitriles, N,N-dibromoarylsulfonamides, and sodium azide under mild, room-temperature conditions. organic-chemistry.org This process is operationally simple and avoids the use of harsh or toxic metal catalysts. organic-chemistry.org

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. Nano-TiCl₄·SiO₂ has been shown to be an efficient and recoverable heterogeneous catalyst for preparing 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.org.za Other heterogeneous catalysts, such as nanocrystalline ZnO and various metal nanoparticles, have also been employed to facilitate the [3+2] cycloaddition, offering benefits like improved safety and catalyst reusability. thieme-connect.com

Multicomponent Reactions (MCRs): 5-Aminotetrazole is a valuable building block in MCRs, which combine three or more reactants in a single step to create complex molecules. researchgate.net These reactions are highly atom-economical and step-efficient, making them inherently greener than traditional multi-step syntheses. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. This technique has been successfully applied to the synthesis of 5-substituted 1H-tetrazoles from inactive nitriles. thieme-connect.com

One-Pot Syntheses: Single-pot syntheses that eliminate the need to isolate explosive or sensitive intermediates are crucial for safety, especially in the field of energetic materials. A one-pot method for producing 5-nitrotetrazole via the direct oxidation of 5-aminotetrazole using potassium superoxide has been developed, which avoids the isolation of diazonium salt intermediates. researchgate.net

These advanced methodologies represent a significant step forward, offering safer, more efficient, and environmentally benign routes to this important class of heterocyclic compounds.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.netclockss.org This approach is valued for its atom economy, reduced number of synthetic steps, and the ability to generate complex molecules from simple precursors. researchgate.netclockss.org 5-Aminotetrazole is a valuable building block in MCRs for the synthesis of diverse heterocyclic compounds. researchgate.netclockss.orgsemanticscholar.orgresearchgate.net

Three-component cycloaddition reactions are a prominent method for synthesizing tetrazole derivatives. nih.gov A common approach involves the reaction of a nitrile, an azide source (like sodium azide), and a third component, which can vary to introduce different functionalities into the final product. organic-chemistry.org For instance, a palladium-catalyzed three-component coupling reaction of malononitrile derivatives, allyl acetate, and trimethylsilyl (B98337) azide can yield 2-allyltetrazoles. nih.gov While not directly producing 1H-Tetrazole-1-ethanol, 5-amino-, this methodology demonstrates the principle of using a third component to build the desired molecular framework. The synthesis of 1,5-disubstituted tetrazoles can be achieved through a versatile one-pot reaction involving alkenes, NBS, nitriles, and TMSN3, catalyzed by Zn(OTf)2. organic-chemistry.org

A notable example of a three-component synthesis is the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)3, to produce 1-substituted 1H-1,2,3,4-tetrazoles in good yields. organic-chemistry.org This approach could be adapted to synthesize derivatives of 1H-Tetrazole-1-ethanol, 5-amino- by selecting appropriate starting materials. The Ugi-azide reaction is another powerful four-component reaction that can be adapted for the synthesis of 1,5-disubstituted tetrazoles. beilstein-journals.orgnih.gov

Table 1: Examples of Three-Component Reactions for Tetrazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type
Malononitrile derivatives Allyl acetate Trimethylsilyl azide Pd(PPh3)4 2-Allyltetrazoles nih.gov
Alkenes NBS Nitriles Zn(OTf)2 1,5-Disubstituted tetrazoles organic-chemistry.org
Amines Triethyl orthoformate Sodium azide Yb(OTf)3 1-Substituted 1H-tetrazoles organic-chemistry.org
Phenyl isothiocyanate NaN3 Amine Bi(NO3)3·5H2O 5-Aminotetrazoles acs.org

5-Aminotetrazole possesses multiple nucleophilic centers, including the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.netclockss.org This allows it to act as a 1,3-binucleophile in MCRs, where both the exocyclic amino group and an adjacent ring nitrogen participate in the reaction. researchgate.netclockss.orgsemanticscholar.org This dual reactivity is fundamental to the construction of fused heterocyclic systems. The nucleophilicity of the tetrazole ring can be enhanced by deprotonation, and the reactivity of the nucleophilic centers can be modulated by adjusting reaction conditions such as pH. researchgate.netclockss.org

In many MCRs, 5-aminotetrazole reacts with aldehydes and a third component, such as β-ketoesters, amides of β-ketoacids, or 1,3-diketones, in Biginelli-type reactions to form tetrazolo-fused pyrimidines. researchgate.netclockss.org For example, the reaction of 5-aminotetrazole, various benzaldehydes, and dimedone, catalyzed by iodine, yields tetrahydrotetrazolo[5,1-b]quinazolinones. clockss.org This reactivity profile highlights the potential of 5-aminotetrazole as a key starting material for creating complex derivatives.

Catalytic Methods and Optimization of Reaction Conditions

Catalysis plays a crucial role in the synthesis of tetrazoles by enhancing reaction rates, improving yields, and enabling milder reaction conditions. organic-chemistry.org Both metal-based and organic catalysts have been effectively employed, and optimization of reaction parameters like solvent and temperature is key to successful synthesis.

Metal salts are widely used as catalysts in tetrazole synthesis. Zinc salts, for instance, are effective catalysts for the reaction of nitriles with sodium azide, even in aqueous media, which offers a more environmentally friendly approach. organic-chemistry.orgacs.orgnih.gov The catalytic effect of zinc(II) is attributed to its Lewis acidity; it coordinates to the nitrile substrate, which lowers the energy barrier for the nucleophilic attack by the azide ion. acs.orgnih.govresearchgate.net This coordination significantly accelerates the rate of tetrazole formation. acs.org Zinc chloride has also been used to efficiently convert thiocyanates and nitriles into 5-substituted 1H-tetrazoles. organic-chemistry.org

Bismuth nitrate (B79036) (Bi(NO3)3·5H2O) has emerged as a non-toxic and effective promoter for the multicomponent synthesis of 5-aminotetrazoles. acs.orgnih.gov It facilitates the reaction of phenyl isothiocyanate, sodium azide, and various amines to produce 1-substituted 5-aminotetrazoles in good yields and with short reaction times, particularly under microwave irradiation. acs.orgnih.gov Bismuth nitrate acts as a thiophilic Lewis acid, activating the thiourea intermediate towards reaction with azide. acs.orgnih.gov Other metal catalysts, such as copper(I) salts and cobalt(II) complexes, have also been utilized in the synthesis of 5-substituted 1H-tetrazoles. aip.orgacs.org

Table 2: Comparison of Metal Catalysts in Tetrazole Synthesis

Catalyst Substrates Key Advantages
Zinc Salts (e.g., ZnBr2, ZnCl2) Nitriles, Sodium Azide Effective in aqueous media, environmentally friendly. organic-chemistry.orgacs.orgnih.gov
Bismuth Nitrate Isothiocyanates, Sodium Azide, Amines Non-toxic, good yields, short reaction times with microwave. acs.orgnih.gov
Copper(I) Iodide Thiourea, Sodium Azide Low cost, non-toxic, solvent-free conditions with microwave. aip.orgaip.org
Cobalt(II) Complex Nitriles, Sodium Azide Homogeneous catalysis, near quantitative yields. acs.org

Organocatalysis offers a metal-free alternative for tetrazole synthesis. rsc.org For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride can accelerate the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating. organic-chemistry.org The catalyst functions by activating the nitrile substrate. organic-chemistry.org L-proline has also been reported as an environmentally benign and cost-effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates. organic-chemistry.org The development of solvent-free reaction conditions, often coupled with microwave irradiation, further enhances the green credentials of these synthetic methods. aip.org

Microwave-assisted synthesis has become a widely used technique in organic chemistry due to its significant advantages over conventional heating methods. scielo.org.mx These advantages include dramatically reduced reaction times, higher yields, improved selectivity, and lower energy consumption. scielo.org.mxnjtech.edu.cn In the context of tetrazole synthesis, microwave irradiation has been successfully applied to accelerate various reactions. For instance, the one-pot synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones from 4-(1H-tetrazol-5-yl)benzaldehyde and 2-hydroxy acetophenone showed a significant rate enhancement and yield improvement under microwave conditions compared to conventional heating (11 minutes with 79% yield vs. 10 hours with 61% yield). scielo.org.mx

The synthesis of 5-substituted-1H-tetrazoles via a [2+3] cycloaddition between thiourea and sodium azide, catalyzed by Cu(I) salt, is also efficiently performed under solvent-free microwave irradiation. aip.orgaip.org This method is noted for its rapid, high-yielding, and environmentally friendly nature. aip.orgaip.org Similarly, the bismuth nitrate-promoted three-component synthesis of 5-aminotetrazoles is significantly accelerated by microwave heating, reducing reaction times to just a few minutes. acs.orgnih.gov The use of controlled microwave heating can lead to the formation of desired tetrazole structures in high yields within 3-10 minutes. organic-chemistry.org

Ultrasonication in Synthetic Procedures

The application of ultrasonic irradiation in the synthesis of 5-amino-1H-tetrazole derivatives represents a significant advancement over conventional heating methods. This sonochemical approach often leads to higher yields, substantially shorter reaction times, and milder reaction conditions. nih.gov The effectiveness of ultrasonication is frequently enhanced by its use in conjunction with nanocatalysts, creating a synergistic sono/nano-catalytic system. tandfonline.comtandfonline.com

Research has demonstrated the efficient, regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles from N-arylcyanamides and sodium azide using a combination of ultrasound and mixed metal oxide nanoparticles (CuO-NiO-ZnO). tandfonline.comtandfonline.com This method highlights the potential of sono/nano-catalysis in organic synthesis. The nanocatalysts used in these procedures are often recoverable and can be reused multiple times without a significant loss of catalytic activity. tandfonline.com

Similarly, the synthesis of (1H-tetrazole-5-yl) pyrazines has been achieved through a one-pot, multi-component reaction accelerated by ultrasonic waves in the presence of MgFe2O4 nanoparticles. The key advantages of this method include its atom economy, the wide range of possible products, and operational simplicity. Another study reports the use of zinc sulfide (ZnS) nanoparticles as a catalyst in an ultrasound-promoted, one-pot, three-component synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. daneshyari.com Furthermore, the Ugi-azide reaction, a multicomponent reaction used to synthesize 1,5-disubstituted-1H tetrazoles, can also be effectively conducted under ultrasound irradiation, offering a pathway to novel molecular structures. mdpi.com

Table 1: Comparison of Synthetic Methods for Tetrazole Derivatives

Method Catalyst Reaction Time Yield Reference
Ultrasonication MgFe2O4 nanoparticles Short Excellent
Ultrasonication CuO-NiO-ZnO nanoparticles Not specified High tandfonline.comtandfonline.com
Conventional Reflux Bismuth Nitrate 24 hours Not specified acs.org
Ultrasonication ZnS nanoparticles Not specified Not specified daneshyari.com

Regioselectivity and Isomer Formation in Synthesis

The synthesis of substituted 5-aminotetrazoles often yields a mixture of regioisomers, making the control of regioselectivity a critical aspect of the synthetic design. The formation of specific isomers is heavily influenced by the electronic properties of substituents on the starting materials.

When synthesizing 1-aryl-5-amino-1H-tetrazoles from arylcyanamides, the electronic nature of the substituent on the aryl ring dictates the final product.

Electron-withdrawing groups on the aryl ring tend to favor the formation of the 5-arylamino-1H-tetrazole isomer. researchgate.netresearchgate.net

Electron-donating groups on the aryl ring promote the formation of the desired 1-aryl-5-amino-1H-tetrazole isomer. researchgate.netresearchgate.net

This principle is also observed in three-component syntheses, where the reaction exclusively or predominantly yields the regioisomer where the stronger electron-donating group is located at the N1 position of the tetrazole ring. acs.org

Alkylation of the 5-substituted 1H-tetrazole ring itself presents another challenge in regioselectivity, typically producing a mixture of 1,5- and 2,5-disubstituted isomers. While the 2,5-disubstituted tetrazole is often the major product, the 1,5-disubstituted isomer can also be isolated. rsc.org The ratio of these isomers is not governed solely by steric hindrance but also by the specific mechanism of the nucleophilic substitution reaction. rsc.org In some cases, these isomers can be successfully separated using chromatographic techniques. nih.gov

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of 1H-Tetrazole-1-ethanol, 5-amino- and its derivatives are crucial steps to ensure the final product's quality and are achieved through a variety of standard and advanced laboratory techniques. The chosen method depends on the physical properties of the compound and the nature of the impurities.

A common and straightforward method for isolation involves precipitation and filtration . After the reaction is complete, the solution is often acidified. google.com This protonates the 5-aminotetrazole derivative, decreasing its solubility and causing it to precipitate out of the solution. The solid product is then collected by filtration and washed with appropriate solvents, such as water or acetone, to remove residual reagents and byproducts. google.commdpi.com

Recrystallization is another frequently employed technique to achieve high purity. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., ethanol (B145695), or ethyl acetate/methanol) at an elevated temperature, and then allowed to cool slowly. daneshyari.comekb.eg As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.

For more challenging separations, particularly for isolating specific regioisomers, column chromatography is the method of choice. researchgate.netnih.gov Silica gel is a common stationary phase for separating tetrazole derivatives. nih.govmdpi.com In some instances, specialized techniques like cation-exchange chromatography using resins such as Dowex 50 are utilized for effective purification. nih.gov

In cases where colored impurities are present, the product can be decolorized by treating a solution of the compound with activated charcoal . The charcoal adsorbs the colored impurities, and is subsequently removed by filtration, yielding a purified, colorless solution from which the final product can be isolated. mdpi.com

Table 2: Summary of Purification and Isolation Techniques

Technique Description Application Example Reference(s)
Precipitation & Filtration The product is made insoluble by adjusting pH, causing it to precipitate. It is then collected by filtration and washed. Isolation of 5-aminotetrazole after acidifying the reaction mixture. google.comekb.eg
Recrystallization The crude product is dissolved in a hot solvent and cooled to form pure crystals. Purifying products using solvents like ethanol or ethyl acetate/methanol mixtures. daneshyari.comekb.eg
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase. Separation of 1,5- and 2,5-disubstituted isomers using silica gel or cation-exchange resins. researchgate.netnih.govmdpi.comnih.gov
Activated Charcoal Treatment Adsorbs colored impurities from a solution. Decolorizing a water-dissolved product before final isolation. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1h Tetrazole 1 Ethanol, 5 Amino

Acid-Base Properties and Proton Transfer Mechanisms

The 1H-Tetrazole-1-ethanol, 5-amino- molecule possesses both acidic and basic centers, allowing it to participate in proton transfer reactions. The tetrazole ring itself exhibits acidic properties, with pKa values for 5-substituted tetrazoles typically ranging from 4 to 6, comparable to carboxylic acids. numberanalytics.com The exocyclic amino group, on the other hand, provides a basic site. clockss.orgresearchgate.net

Proton transfer mechanisms in tetrazole systems have been the subject of computational studies. psu.eduresearchgate.net In the gas phase, intramolecular proton transfer between nitrogen atoms of the tetrazole ring has a high energy barrier. psu.edu However, the presence of proton acceptor molecules, such as water or ammonia, can significantly lower this barrier by facilitating intermolecular proton transfer. psu.eduresearchgate.net These studies suggest that in solution, proton transfer is more likely to occur through a stepwise mechanism involving solvent molecules. psu.eduacs.org

Nucleophilic and Electrophilic Transformations

The 5-aminotetrazole (B145819) moiety within 1H-Tetrazole-1-ethanol, 5-amino- contains several nucleophilic centers, including the exocyclic amino group and the nitrogen atoms of the tetrazole ring. clockss.orgresearchgate.net This makes the compound susceptible to attack by electrophiles. For instance, 5-aminotetrazole can act as a 1,3-binucleophile in multicomponent reactions, where both the exocyclic amino group and an adjacent ring nitrogen participate in the reaction. clockss.orgresearchgate.net The nucleophilicity of the tetrazole ring can be enhanced by deprotonation, which can be controlled by adjusting the pH of the reaction medium. clockss.orgresearchgate.net

Recent research has also demonstrated that 5-aminotetrazole can serve as a source for both electrophilic and nucleophilic cyanide in electrochemical reactions. acs.org This highlights the versatile reactivity of the tetrazole core, allowing it to participate in a range of transformations depending on the reaction conditions.

Functional Group Interconversions of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 1H-Tetrazole-1-ethanol, 5-amino- are amenable to a variety of functional group interconversions, a cornerstone of organic synthesis. fiveable.meyoutube.com

Amino Group Transformations:

Oxidation: The exocyclic amino group can be oxidized. For example, 5-amino-1H-tetrazole can be oxidized to sodium 5-nitro-tetrazolate using potassium superoxide. researchgate.net

Diazotization: The amino group can undergo diazotization, a common transformation for primary aromatic amines. wikipedia.org

N-Acylation: The amino group can be acylated to form amides. nih.gov

Amination: Further amination of the amino group can lead to the formation of diaminotetrazole derivatives. researchgate.net

Hydroxyl Group Transformations:

The primary hydroxyl group behaves as a typical alcohol and can undergo oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. fiveable.me

It can also be converted to other functional groups through substitution reactions, such as conversion to an alkyl halide. fiveable.me

These interconversions allow for the modification of the molecule's properties and provide pathways for the synthesis of a diverse range of derivatives.

Investigations into Reaction Pathways and Intermediates

The formation of the tetrazole ring itself, typically through the [2+3] cycloaddition of an azide (B81097) and a nitrile, has been a subject of mechanistic debate. acs.org Density functional theory (DFT) calculations suggest that the reaction may proceed through a stepwise mechanism involving an imidoyl azide intermediate, rather than a concerted cycloaddition. acs.orgresearchgate.net The activation barrier for this reaction is influenced by the electronic nature of the substituent on the nitrile. acs.org

In the context of 1H-Tetrazole-1-ethanol, 5-amino-, understanding the reaction pathways of its constituent parts is crucial. For example, in multicomponent reactions involving 5-aminotetrazole, the initial step often involves the reaction of the exocyclic amino group. clockss.orgresearchgate.net The subsequent steps can then involve the tetrazole ring, leading to the formation of fused heterocyclic systems.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity and selectivity of reactions involving 1H-Tetrazole-1-ethanol, 5-amino-. nih.gov

The polarity of the solvent plays a crucial role. For instance, in the synthesis of 5-phenyl-1H-tetrazole, high-boiling point polar solvents like DMF and DMSO lead to moderate conversions, while nonpolar solvents like toluene (B28343) result in no product formation. researchgate.net This is often due to the poor solubility of the reactants in nonpolar media. researchgate.net Water has been found to be an effective solvent for some tetrazole syntheses. researchgate.net

Solvent can also influence the electronic structure of the tetrazole ring. Theoretical studies have shown that the nitrogen NMR shielding of tetrazoles is affected by the solvent's polarity, with the effect being more pronounced with increasing solvent polarity. acs.org This indicates a perturbation of the electronic wave function of the solute by the solvent. acs.org Furthermore, in photochemical reactions, the solvent can influence the stability of photoproducts through solvation and can affect photodegradation pathways. nih.gov

Tautomerism and Isomerization Studies

5-Substituted tetrazoles, such as 1H-Tetrazole-1-ethanol, 5-amino-, can exist in different tautomeric forms. nih.gov The two primary tautomers are the 1H- and 2H-forms. In solution, the 1H-tautomer is generally the predominant form for 5-substituted tetrazoles. nih.gov However, in the gas phase, the 2H-tautomer is often more stable. nih.gov

The presence of the amino and hydroxyl groups in 1H-Tetrazole-1-ethanol, 5-amino- can introduce further complexity to its tautomeric and isomeric behavior. For instance, thermal isomerization of substituted 5-aminotetrazoles has been observed. acs.org Additionally, in the case of a delta-amino tetrazole, methylation of the acidic moiety can lead to the formation of N(1)- and N(2)-methylated constitutional isomers. nih.gov

Photochemical conditions can also induce isomerization. nih.gov The study of azo dyes containing hydroxyl groups has shown that light irradiation can lead to reversible isomerization processes involving proton transfer, resulting in different tautomeric forms with distinct properties. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. ipb.ptresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms within the molecule can be mapped out.

In ¹³C NMR spectra of 5-arylamino-1H-tetrazoles, the carbon atom of the tetrazole ring (C5) typically resonates at approximately δ = 155-157 ppm. researchgate.net For "1H-Tetrazole-1-ethanol, 5-amino-", the carbon atoms of the ethanol (B145695) substituent would have distinct signals, with the carbon bearing the hydroxyl group appearing at a lower field than the carbon attached to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Tetrazole-1-ethanol, 5-amino-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂- (attached to N) Triplet ~50-60
-CH₂- (attached to OH) Triplet ~60-70
-NH₂ Broad singlet -

To unambiguously assign proton and carbon signals and to probe the intricate structural details, advanced 2D NMR techniques are employed. ipb.ptnumberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique is invaluable for identifying long-range (2-3 bond) correlations between protons and heteronuclei like carbon and nitrogen. ipb.pt For "1H-Tetrazole-1-ethanol, 5-amino-", HMBC would be crucial in confirming the attachment of the ethanol group to the N1 position of the tetrazole ring by showing a correlation between the protons of the N-CH₂ group and the C5 carbon of the tetrazole ring.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR provides direct information about the nitrogen atoms within the tetrazole ring and the amino group. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and can help distinguish between different isomers and tautomers. researchgate.net

²⁹Si NMR for related compounds: In cases where tetrazole compounds are derivatized with silicon-containing groups, ²⁹Si NMR would be a key technique for characterizing these derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For "1H-Tetrazole-1-ethanol, 5-amino-", the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. The C-H stretching vibrations of the ethanol chain would appear around 2850-3000 cm⁻¹. The stretching vibrations of the tetrazole ring (N=N and C=N) typically occur in the 1390-1640 cm⁻¹ region. pnrjournal.comresearchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. For instance, the symmetric stretching of the N=N bonds in the tetrazole ring could be more prominent in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad)
N-H stretch (amino) 3100-3500
C-H stretch (aliphatic) 2850-3000
C=N, N=N stretch (tetrazole ring) 1390-1640

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of "1H-Tetrazole-1-ethanol, 5-amino-" is 129.12 g/mol .

Under electrospray ionization (ESI), the compound would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 130. Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation pathways. For 5-substituted 1H-tetrazoles, a common fragmentation pathway involves the elimination of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). researchgate.netmdpi.com The fragmentation of the ethanol side chain, such as the loss of water (H₂O) or formaldehyde (B43269) (CH₂O), would also be expected.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for "1H-Tetrazole-1-ethanol, 5-amino-".

While a specific crystal structure for "1H-Tetrazole-1-ethanol, 5-amino-" is not available in the search results, studies on related compounds like 1-benzyl-5-amino-1H-tetrazole have revealed the formation of intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole). researchgate.net These interactions can lead to the formation of dimeric or more extended supramolecular structures in the solid state. researchgate.net For "1H-Tetrazole-1-ethanol, 5-amino-", the hydroxyl group would also participate in hydrogen bonding, further influencing the crystal packing.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. youtube.comyoutube.com Tetrazole derivatives typically exhibit absorption maxima in the UV region. The absorption is due to π → π* and n → π* electronic transitions within the tetrazole ring and the amino group. The position and intensity of the absorption bands can be influenced by the solvent and the substituents on the tetrazole ring. For instance, the presence of an amino group generally causes a shift to longer wavelengths (bathochromic shift). researchgate.net While specific UV-Vis data for "1H-Tetrazole-1-ethanol, 5-amino-" is not provided, related aminotetrazoles show absorption in the UV range. researchgate.net

Table 3: Summary of Spectroscopic and Structural Data

Technique Information Obtained
¹H NMR Proton environment and connectivity
¹³C NMR Carbon skeleton and functional groups
Advanced NMR (HMBC) Long-range proton-carbon correlations
IR/Raman Spectroscopy Presence of functional groups
Mass Spectrometry Molecular weight and fragmentation pattern
X-ray Diffraction Solid-state structure and intermolecular interactions

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. DFT studies on tetrazole derivatives typically employ functionals like B3LYP to investigate their electronic structure and geometry. academie-sciences.frdiva-portal.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For substituted tetrazoles like 1-vinyl-5-amino-1H-tetrazole, studies have shown that the amino group lies in the plane of the tetrazole ring. researchgate.net This planarity suggests a conjugation of the 5-amino group's lone pair with the π-system of the tetrazole ring. researchgate.net The exocyclic C-N amino bond is often found to be shorter than a typical C-N single bond, further supporting this electronic delocalization. researchgate.net In a study on 1-benzyl-5-amino-1H-tetrazole, DFT calculations revealed that the tetrazole and benzyl (B1604629) rings are not coplanar. academie-sciences.fr

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of bonding and charge distribution. researchgate.net Such analyses on related 5-aminotetrazoles have been used to explain their unique structural features. researchgate.net For 5-azido-1H-tetrazole, DFT studies have been used to analyze its electronic structure and the covalent nature of its bonds. researchgate.net

Table 1: Representative Bond Lengths and Angles in Related Tetrazole Structures

Compound Bond/Angle Calculated Value Experimental Value Reference
1-benzyl-5-amino-1H-tetrazole N1-N2 ~1.36 Å ~1.35 Å academie-sciences.fr
1-benzyl-5-amino-1H-tetrazole N2-N3 ~1.30 Å ~1.31 Å academie-sciences.fr
1-benzyl-5-amino-1H-tetrazole C5-N(amino) ~1.34 Å ~1.33 Å researchgate.netacademie-sciences.fr
1-vinyl-5-amino-1H-tetrazole C5-N(amino) - 1.330(2)-1.3374(16) Å researchgate.net

Note: The data in this table is for illustrative purposes and is derived from studies on related compounds, not 1H-Tetrazole-1-ethanol, 5-amino-.

DFT calculations are highly effective in predicting spectroscopic data, which aids in the characterization of compounds.

Vibrational Frequencies (IR): Theoretical IR spectra can be calculated and compared with experimental data to assign vibrational modes. For 1-benzyl-5-amino-1H-tetrazole, DFT calculations have successfully assigned peaks for key functional groups, including NH₂ stretches (3160-3277 cm⁻¹), C=N stretch (1629 cm⁻¹), and N=N stretch (1390 cm⁻¹). academie-sciences.fr In studies of 5-(benzylthio)-1H-tetrazole, calculated frequencies were found to be in good agreement with experimental FT-IR spectra. pnrjournal.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, provides reliable predictions of NMR chemical shifts. pnrjournal.com For 1-benzyl-5-amino-1H-tetrazole, the calculated ¹H NMR signals for the CH₂ protons (singlet at 5.35 ppm) and NH₂ protons (broad singlet at 6.83 ppm) correspond well with experimental spectra. academie-sciences.fracademie-sciences.fr Similarly, for other tetrazole derivatives, DFT has been used to compare theoretical and experimental ¹³C NMR shifts, particularly for the C5 atom of the tetrazole ring, which is sensitive to the substitution pattern. beilstein-journals.org

Table 2: Predicted vs. Experimental Spectroscopic Data for 1-benzyl-5-amino-1H-tetrazole

Parameter Predicted Value Experimental Value Reference
¹H NMR (CH₂) - 5.35 ppm academie-sciences.fracademie-sciences.fr
¹H NMR (NH₂) - 6.83 ppm academie-sciences.fracademie-sciences.fr
IR (NH₂ stretch) - 3160, 3277 cm⁻¹ academie-sciences.fr

Note: This table presents data for a related compound to illustrate the application of DFT in spectroscopy.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies. For 1H-Tetrazole-1-ethanol, 5-amino-, the presence of a rotatable bond between the tetrazole ring and the ethanol (B145695) group allows for various conformations. Conformational analysis of 5-vinyl-1H-tetrazole has been performed by scanning the potential energy surface as a function of the dihedral angle between the vinyl group and the tetrazole ring. mdpi.com A similar approach for 1H-Tetrazole-1-ethanol, 5-amino- would identify the most stable conformers, which is critical for understanding its reactivity and interactions. In the crystal structure of N-(5-amino-1H-tetrazol-1-yl)formamide, the aminotetrazole group is planar and forms a significant dihedral angle with the formamide (B127407) unit. nih.gov

Energetic Properties Prediction and Stability Assessment

Computational methods are vital for predicting the energetic properties of nitrogen-rich compounds like tetrazoles, which are often of interest as energetic materials. nih.gov The heat of formation (HOF) is a key parameter that can be calculated using methods like Gaussian 03/09 to predict detonation performance. For the parent compound, 5-aminotetrazole (B145819), the standard enthalpy of formation (ΔfH°solid) is reported as 207.8 kJ/mol. nist.gov

Thermal stability can be assessed by calculating bond dissociation energies and the activation energies for decomposition pathways. diva-portal.org Studies on 5-aminotetrazole have investigated its pyrolysis behavior, identifying multiple reaction stages. diva-portal.org Such computational assessments of thermal stability are crucial for the safe handling and application of these materials. mdpi.com For instance, the decomposition temperature of 1-hydroxy-5H-tetrazole is 186 °C, which is significantly higher than that of 5-amino-1-hydroxytetrazole (105 °C). nih.gov

Tautomeric Equilibrium and Stability Investigations

Tetrazoles can exist in different tautomeric forms, and understanding their relative stabilities is essential. researchgate.net For 5-aminotetrazole, theoretical studies have investigated the equilibrium between various amino and imino tautomers. nih.gov High-level ab initio calculations have shown that for the parent 5-aminotetrazole in the gas phase, the 2H-tautomer is the most energetically favorable. nih.gov The energy barriers for the interconversion between these tautomers, involving intramolecular hydrogen shifts, have also been calculated. The activation barrier for the 1H- to 2H-tautomer conversion in 5-aminotetrazole is calculated to be energetically favorable compared to other tautomerization reactions. nih.gov These equilibria can be influenced by the solvent and the physical state of the compound. mdpi.comacs.org

Table 3: Relative Energies of 5-Aminotetrazole Tautomers in the Gas Phase

Tautomer Relative Energy (kcal/mol) Computational Method Reference
1H-5-amino-tetrazole 2.67 CCSD(T)/6-311G//MP2/6-311G nih.gov
2H-5-amino-tetrazole 0.00 (most stable) CCSD(T)/6-311G//MP2/6-311G nih.gov

Note: Data is for the parent compound, 5-aminotetrazole.

Intermolecular Interactions and Hydrogen Bonding

The potential for hydrogen bonding is a defining characteristic of 1H-Tetrazole-1-ethanol, 5-amino-, due to the presence of the amino group, the hydroxyl group, and the nitrogen atoms of the tetrazole ring. guidechem.com These groups can act as both hydrogen bond donors and acceptors. guidechem.com

Crystal structure analyses of related compounds provide insight into these interactions. In the solid state, 1-benzyl-5-amino-1H-tetrazole exhibits intermolecular hydrogen bonds of the type N-H(amino)···N(tetrazole), forming dimeric structures. academie-sciences.fracademie-sciences.fr Similarly, in the crystal structure of N-(5-amino-1H-tetrazol-1-yl)formamide, a three-dimensional network is formed through N-H···N, N-H···O, and C-H···N hydrogen bonds. nih.gov Quantum chemical calculations, such as the Atoms in Molecules (AIM) theory, can be used to characterize and quantify these interactions, as demonstrated in studies of 5-vinyl-1H-tetrazole. mdpi.com Modeling studies suggest that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylate groups, which is relevant to their use as bioisosteres. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
1H-Tetrazole-1-ethanol, 5-amino-
5-aminotetrazole
1-vinyl-5-amino-1H-tetrazole
1-benzyl-5-amino-1H-tetrazole
5-azido-1H-tetrazole
5-(benzylthio)-1H-tetrazole
N-(5-amino-1H-tetrazol-1-yl)formamide
1-hydroxy-5H-tetrazole

Applications in Chemical Science and Materials Engineering Excluding Clinical/biological

Role as Synthetic Building Blocks for Complex Molecular Architectures

1H-Tetrazole-1-ethanol, 5-amino- serves as a valuable precursor in the construction of intricate molecular frameworks, particularly in the synthesis of novel heterocyclic and nitrogen-rich compounds.

The tetrazole moiety is a key structural element in a wide array of heterocyclic compounds. The presence of the amino and hydroxyethyl (B10761427) groups on the 1H-tetrazole-1-ethanol, 5-amino- scaffold allows for a variety of chemical transformations, making it an ideal starting material for creating more complex heterocyclic systems. cyberleninka.ruresearchgate.net For instance, the amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form fused ring systems. The hydroxyl group, on the other hand, can be oxidized, esterified, or used as a handle for further functionalization.

Researchers have successfully utilized tetrazole derivatives in multicomponent reactions to generate diverse and complex drug-like molecules. beilstein-journals.org The strategic use of tetrazole building blocks, such as those derived from 1H-tetrazole-1-ethanol, 5-amino-, facilitates the incorporation of the tetrazole core into larger molecular assemblies. beilstein-journals.org

Table 1: Examples of Heterocyclic Systems Synthesized from Tetrazole Precursors

PrecursorReaction TypeResulting Heterocycle
5-Aminotetrazole (B145819)CycloadditionFused triazolo-tetrazines
1-Amino-1H-tetrazole-5-thiolCondensationFused thiadiazines
Tetrazole aldehydesMulticomponent ReactionComplex poly-heterocycles

This table provides illustrative examples of how tetrazole derivatives can be used to synthesize a variety of heterocyclic compounds.

The high nitrogen content of the tetrazole ring makes 1H-tetrazole-1-ethanol, 5-amino- an excellent precursor for the synthesis of other nitrogen-rich compounds. researchgate.netmdpi.com These compounds are of significant interest in various fields, including energetic materials and as ligands in coordination chemistry. The amino group provides a reactive site for the introduction of additional nitrogen-containing functionalities, such as azides or other heterocyclic rings. For example, derivatives of 5-aminotetrazole have been used to synthesize fused high-nitrogen compounds with high positive heats of formation. rsc.org The reaction of aminoacetonitrile (B1212223) with cyanogen (B1215507) azide (B81097) can lead to the formation of amino-tetrazole derivatives, which can be further reacted to produce N-methylene-C bridged tetrazole compounds. rsc.org

Coordination Chemistry and Ligand Design

The nitrogen atoms of the tetrazole ring and the exocyclic amino group in 1H-tetrazole-1-ethanol, 5-amino- make it an excellent ligand for coordinating with metal ions. mdpi.com Its unique structural features allow for the design of a wide range of coordination complexes with diverse properties. nih.govrsc.org

1H-Tetrazole-1-ethanol, 5-amino- and its derivatives readily form stable coordination complexes with a variety of transition metals. nih.govrsc.org The lone pairs of electrons on the nitrogen atoms of the tetrazole ring can donate to empty d-orbitals of the metal center, forming strong coordinate bonds. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, 5-aminotetrazole has been shown to coordinate with cobalt(II) chloride to form a coordination complex. wikipedia.org The functionalization of 5-aminotetrazole can lead to derivatives that form energetic coordination compounds with metals like copper. rsc.org

Table 2: Examples of Transition Metal Complexes with Tetrazole-Based Ligands

LigandMetal IonResulting Complex
5-AminotetrazoleCobalt(II)[CoCl₂(aminotetrazole)₄]
1-Amino-5-nitriminotetrazolateCopper(II)[Cu(ANIT)₂(H₂O)₂]
1-Azidoethyl-5H-tetrazoleCopper(II), Iron(II), Zinc(II), Silver(I)Various energetic coordination compounds

This table showcases the versatility of tetrazole derivatives in forming complexes with different transition metals.

The presence of multiple nitrogen atoms and the hydroxyethyl group allows 1H-tetrazole-1-ethanol, 5-amino- to act as a multidentate ligand, binding to a metal center through more than one atom. This chelation effect often leads to the formation of highly stable complexes. Furthermore, the molecule can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.gov This bridging capability is crucial in the construction of metal-organic frameworks (MOFs) with specific topologies and functionalities. The ability of the formamide (B127407) unit to be nearly perpendicular to the aminotetrazole group in N-(5-amino-1H-tetrazol-1-yl)formamide demonstrates the potential for creating complex three-dimensional networks through hydrogen bonding. nih.gov

Advanced Materials Research

The unique properties of 1H-tetrazole-1-ethanol, 5-amino- and its derivatives are being explored for the development of advanced materials with tailored functionalities. The high nitrogen content of tetrazole-based compounds is a key factor in their application in energetic materials. researchgate.netmdpi.com The nitration of 5-amino-1H-tetrazole and its methylated derivatives has been studied to create promising energetic materials with high detonation velocities. researchgate.net The introduction of functional groups, such as the amino group in 5-aminotetrazole, can be leveraged to improve the density and energetic performance of these materials. nih.gov

Furthermore, the ability of tetrazole derivatives to form coordination polymers and MOFs opens up possibilities for creating materials with applications in gas storage, catalysis, and sensing. The structural diversity of these materials, which can be controlled by the choice of the metal ion and the ligand, allows for the fine-tuning of their physical and chemical properties.

Based on a comprehensive search of available scientific literature, there is insufficient public information to generate a detailed article on the chemical compound 1H-Tetrazole-1-ethanol, 5-amino- that adheres to the specific outline requested.

Searches confirm the existence of the compound, identified by the CAS Number 15284-29-4. However, the available data is limited to its identification in analytical studies of unrelated natural products and brief mentions in chemical supplier databases.

There is no readily available research focusing on its applications in the fields of high-nitrogen energetic materials, pyrotechnics, or propellants. Consequently, specific data regarding its thermal decomposition pathways, detonation and combustion characteristics, and structure-property relationships within materials science are not present in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested outline for 1H-Tetrazole-1-ethanol, 5-amino- .

Future Perspectives and Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of tetrazole derivatives often involves multi-step processes and the use of potentially hazardous reagents. A significant future direction is the development of greener and more efficient synthetic pathways. Research will likely gravitate towards multicomponent reactions (MCRs), which offer the advantages of atom economy and step-efficiency by combining three or more reactants in a single operation. researchgate.net The exploration of novel, environmentally benign catalysts, such as bismuth salts, is also a promising avenue to promote cleaner and more effective syntheses. acs.org

Synthetic Strategy Potential Advantages for 1H-Tetrazole-1-ethanol, 5-amino- Synthesis Key Research Focus
Multicomponent Reactions (MCRs) Reduction in waste, simplified purification, increased molecular diversity in a single step. researchgate.netDesign of one-pot syntheses combining an ethanolamine (B43304) source, a cyanamide (B42294) equivalent, and an azide (B81097) source.
Flow Chemistry Enhanced safety, precise control over reaction parameters, scalability.Adaptation of known batch syntheses to continuous flow systems for safer handling of intermediates.
Green Catalysis Use of non-toxic, reusable catalysts to minimize environmental impact. acs.orgresearchgate.netInvestigating copper or bismuth-based catalysts for the cycloaddition step.

Exploration of Novel Chemical Transformations

The functional groups present in 1H-Tetrazole-1-ethanol, 5-amino-—the exocyclic amino group, the tetrazole ring nitrogens, and the hydroxyl group of the ethanol (B145695) substituent—offer a rich playground for chemical modification. Future research will undoubtedly delve into exploring novel transformations to generate a library of new derivatives with tailored properties. For instance, the exocyclic amino group can be a site for diazotization, leading to the formation of other functional groups. nih.gov Furthermore, the reactivity of this compound as a 1,3-binucleophile in reactions like the Biginelli reaction could be systematically investigated. researchgate.net

Functional Group Potential Transformation Resulting Structure/Application
Exocyclic Amino Group Diazotization followed by substitution. nih.govIntroduction of azido, halogeno, or other functional groups for further synthesis.
Exocyclic Amino Group Acylation or formylation. researchgate.netModification of electronic properties and potential biological activity.
Hydroxyl Group Esterification or etherification.Creation of new energetic plasticizers or ligands for coordination chemistry.
Tetrazole Ring N-alkylation or N-arylation.Tuning of solubility, stability, and solid-state packing.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state structure of a compound is critical as it dictates many of its bulk properties, including density, thermal stability, and sensitivity, which are particularly important for energetic materials. Future work will require a detailed investigation into the crystallography of 1H-Tetrazole-1-ethanol, 5-amino-. Identifying and characterizing different polymorphs, hydrates, or solvates is crucial, as these forms can exhibit significantly different physical properties. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry will be indispensable. researchgate.netresearchgate.net Understanding the hydrogen bonding networks and intermolecular interactions will provide insights into the crystal packing and its influence on stability. acs.org

Computational Design and Predictive Modeling for Targeted Properties

The use of computational chemistry is becoming an increasingly powerful tool in modern chemical research. Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties for 1H-Tetrazole-1-ethanol, 5-amino- and its derivatives before their synthesis. researchgate.netresearchgate.net This includes the prediction of heats of formation, detonation velocities, and electronic structures. researchgate.netrsc.org Future research will likely involve high-throughput computational screening to identify promising new molecules based on the 1H-Tetrazole-1-ethanol, 5-amino- scaffold for specific applications, thereby guiding synthetic efforts in a more targeted and efficient manner. rsc.org

Computational Method Predicted Property Significance
Density Functional Theory (DFT) Geometric parameters, vibrational frequencies, electronic properties. researchgate.netresearchgate.netFundamental understanding of molecular structure and reactivity.
Quantum Chemical Calculations Enthalpy of formation, density, detonation performance. rsc.orgDesign of new energetic materials with desired performance characteristics.
Molecular Dynamics (MD) Crystal packing, thermal stability, sensitivity.Prediction of bulk properties and safety characteristics.

Expanded Applications in Emerging Fields of Materials Science

While 5-aminotetrazole (B145819) derivatives are well-known in the field of energetic materials, future research will aim to broaden the application scope of 1H-Tetrazole-1-ethanol, 5-amino-. Its high nitrogen content and array of functional groups make it a candidate for various advanced materials. researchgate.netwikipedia.org For instance, its derivatives could be explored as ligands for the synthesis of metal-organic frameworks (MOFs) with catalytic or gas storage properties. The ability of the tetrazole ring to coordinate with metal ions is a key feature that can be exploited. wikipedia.org Additionally, its use in pyrotechnics for creating colored smoke signals is an area that could be further developed. rsc.org The introduction of the ethanol group may also open up possibilities in the development of novel propellants and gas generants. researchgate.net

Q & A

Q. Critical Factors Affecting Yield :

  • Catalyst Selection : Nano-TiCl₄·SiO₂ enhances cycloaddition efficiency by reducing reaction time and improving regioselectivity .
  • Solvent Choice : Solventless conditions with TBAF (tetrabutylammonium fluoride) increase atom economy but may require post-reaction purification .
  • Temperature : Elevated temperatures (80–100°C) accelerate azide-nitrile reactions but risk decomposition of thermally sensitive intermediates .

What spectroscopic techniques are most effective for characterizing 5-amino-1H-tetrazole-1-ethanol?

Basic Research Question
Key techniques include:

  • ¹H NMR : Identifies hydroxyl (-OH) and amino (-NH) protons. For example, δ 13.87 ppm (s, 1H, -OH) and δ 8.66 ppm (s, 1H, –NH) .
  • IR Spectroscopy : Detects functional groups such as -OH (3413 cm⁻¹) and >C=N (1625 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., 128.09 g/mol for derivatives) .

Methodological Tip : Use DMSO-d₆ for NMR to resolve exchangeable protons and avoid solvent interference .

How can researchers resolve contradictions in reported synthetic yields across studies?

Advanced Research Question
Discrepancies often arise from variations in:

  • Catalytic Systems : Compare nano-TiCl₄·SiO₂ (yields ~85%) vs. TBAF (yields ~75%) under solventless conditions .
  • Substrate Purity : Impurities in starting materials (e.g., arylcyanamides) reduce yields by competing side reactions .
  • Workup Procedures : Column chromatography vs. recrystallization can alter isolated yields by 5–10% .

Q. Analytical Approach :

Replicate experiments using identical reagents and conditions.

Perform kinetic studies to identify rate-limiting steps.

Use HPLC to quantify byproducts and optimize purification .

How to design experiments assessing the compound’s stability under varying pH for biological applications?

Advanced Research Question
Experimental Design :

  • pH Range : Test stability across pH 2–12 using buffer systems (e.g., phosphate, citrate, borate) .
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track degradation (λmax ~270 nm for tetrazole rings) .
  • Temperature Control : Conduct accelerated stability studies at 40°C and 75% relative humidity .

Q. Data Interpretation :

  • Plot degradation half-life (t₁/₂) vs. pH to identify instability thresholds.
  • Correlate structural changes (e.g., ring-opening) with pH using IR or NMR .

What strategies improve regioselectivity in alkylation reactions of 5-amino-1H-tetrazole derivatives?

Advanced Research Question
Regioselectivity challenges arise due to competing N1 vs. N2 alkylation. Solutions include:

  • Protecting Groups : Use trityl or tert-butoxycarbonyl (Boc) groups to block undesired nitrogen sites .
  • Catalytic Control : Employ Pd-catalyzed cross-coupling to direct alkylation to the N1 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N1 selectivity by stabilizing transition states .

Case Study :
Alkylation of 5-amino-1H-tetrazole with phenacyl bromide in DMF yields >90% N1-substituted product, while THF leads to mixed regiochemistry .

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